β-倍半萜烯

描述

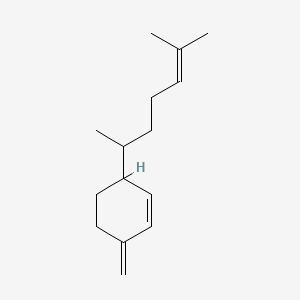

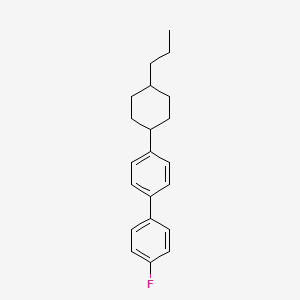

Beta-Sesquiphellandrene (SQP) is a sesquiterpene found in Zingiber officinale (ginger) and has been reported to have antiviral and anticancer activities . It has been found to reduce rhinovirus IB virus replication and is cytotoxic to HCT116 cells .

Synthesis Analysis

Beta-Sesquiphellandrene is synthesized by the enzyme beta-sesquiphellandrene synthase . This enzyme catalyzes the conversion of (2E,6E)-farnesyl diphosphate to beta-sesquiphellandrene and diphosphate .Molecular Structure Analysis

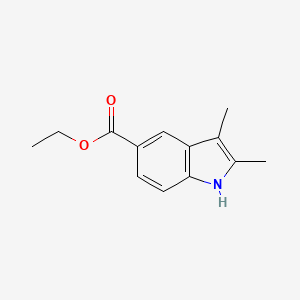

The molecular formula of beta-Sesquiphellandrene is C15H24 . Its exact mass is 204.19 and its molecular weight is 204.360 .Chemical Reactions Analysis

Beta-Sesquiphellandrene interacts with spike protein (Sp) and membrane glycoprotein polyprotein (MPp) of SARS-CoV2 and SFTS viruses . The binding energies for MPp-beta-Sesquiphellandrene and Sp-beta-Sesquiphellandrene were found to be -9.5 kcal/mol and -10.3 kcal/mol respectively .Physical And Chemical Properties Analysis

Beta-Sesquiphellandrene has a density of 0.9±0.1 g/cm3, a boiling point of 271.2±7.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . Its enthalpy of vaporization is 48.9±0.8 kJ/mol and its flash point is 107.7±13.0 °C .科学研究应用

抗病毒潜力:β-倍半萜烯在抗病毒应用中显示出前景,特别是针对 SARS-CoV2 和 SFTS 病毒。一项研究强调了其对 SARS-CoV2 刺突蛋白的抑制作用,以及对 SFTS 病毒膜糖蛋白多聚蛋白复合物的类似作用,可能阻碍由这些病毒引起的疾病的病理起始 (Joshi, Krishnan, & Kaushik, 2020)。

倍半萜烯生产:研究已在乳球菌甲羟戊酸途径中进行 3-羟基-3-甲基戊二酰辅酶 A 还原酶 (HMGR) 的过表达,用于异源植物倍半萜烯的生产。该研究表明,基于体外酶促试验,β-倍半萜烯是生产的主要产物,表明其在生物技术应用中的潜力 (Song 等,2012)。

信息素研究:β-倍半萜烯已被确定为新热带红带臭虫 Piezodorus guildinii(中南美洲大豆的害虫)中雄性产生的性信息素。这一发现对害虫管理策略具有影响 (Borges, Millar, Laumann, & Moraes, 2007)。

抗鼻病毒活性:β-倍半萜烯已从印度尼西亚生姜(Zingiber officinale)中分离出来,并表现出抗鼻病毒活性,表明其作为治疗剂的潜力 (Denyer, Jackson, Loakes, Ellis, & Young, 1994)。

化学成分研究:有研究对从生姜油中分离和表征 β-倍半萜烯,提供了对其化学结构和性质的见解 (Connell & Sutherland, 1966)。

酶混杂性:对 β 倍半萜烯合酶的定点诱变的研究表明,某些突变可以增强酶的混杂性,使其能够产生额外的羟基化倍半萜烯 (Ker, Chan, Othman, Hassan, & Ng, 2020)。

农业应用:对马铃薯和姜黄属植物等植物中倍半萜烯成分的研究已将 β-倍半萜烯确定为一个重要成分,这可能对作物科学和植物育种产生影响 (Szafranek, Chrapkowska, Pawińska, & Szafranek, 2005); (Zhao, Zhang, Yang, Lv, & Li, 2010)。

作用机制

- SARS-CoV2 Spike Protein (Sp) : Molecular docking studies reveal that bS binds effectively to the spike protein of SARS-CoV2, the virus responsible for COVID-19. This interaction disrupts the virus’s ability to infect host cells .

- SFTS Virus Membrane Glycoprotein Polyprotein (MPp) : Similarly, bS inhibits the membrane glycoprotein polyprotein complex of the severe fever with thrombocytopenia syndrome (SFTS) virus. This dual inhibitory effect makes bS a promising candidate against both COVID-19 and SFTS .

- Binding Pocket Interaction : Through molecular docking, bS forms stable complexes with Sp and MPp. The binding energies for MPp-bS and Sp-bS are −9.5 kcal/mol and −10.3 kcal/mol, respectively .

- RMSD and RMSF : The docked complexes exhibit acceptable Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values, ensuring stability during simulation .

- Apoptosis Induction : SQP (a derivative of bS) induces apoptosis by activating caspases, leading to poly ADP ribose polymerase cleavage. It also downregulates cell survival proteins like cFLIP, Bcl-xL, Bcl-2, c-IAP1, and survivin .

- Cytochrome c Release : SQP triggers cytochrome c release, further promoting apoptosis .

- Anticancer Effects : SQP (derived from bS) exhibits antiproliferative effects comparable to curcumin in leukemia, multiple myeloma, and colorectal cancer cells. It suppresses colony formation and induces apoptosis .

- Antiviral Effects : By inhibiting viral proteins, bS helps prevent disease initiation in both COVID-19 and SFTS .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

安全和危害

生化分析

Biochemical Properties

Beta-Sesquiphellandrene plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. One notable enzyme is beta-sesquiphellandrene synthase, which catalyzes the formation of beta-sesquiphellandrene from farnesyl diphosphate . Additionally, beta-sesquiphellandrene has been shown to interact with cytochrome c, leading to the activation of caspases and the induction of apoptosis in cancer cells . These interactions highlight the compound’s potential in modulating biochemical pathways involved in cell survival and death.

Cellular Effects

Beta-Sesquiphellandrene exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation . This compound influences cell signaling pathways, such as the NF-κB pathway, and affects the expression of genes related to cell survival, including Bcl-2 and survivin . Furthermore, beta-sesquiphellandrene impacts cellular metabolism by modulating the activity of metabolic enzymes and altering metabolite levels.

Molecular Mechanism

The molecular mechanism of beta-sesquiphellandrene involves its binding interactions with specific biomolecules. For instance, it binds to the spike protein of SARS-CoV2 and the membrane glycoprotein polyprotein of the SFTS virus, inhibiting their activity and preventing viral replication . In cancer cells, beta-sesquiphellandrene induces cytochrome c release, leading to caspase activation and subsequent apoptosis . Additionally, it downregulates the expression of cell survival proteins, thereby promoting cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta-sesquiphellandrene have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can also exert biological effects. Long-term studies have shown that beta-sesquiphellandrene can maintain its anticancer activity over extended periods, with sustained induction of apoptosis and inhibition of cell proliferation

Dosage Effects in Animal Models

The effects of beta-sesquiphellandrene vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as reducing tumor growth and inhibiting viral replication . At higher doses, beta-sesquiphellandrene may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Beta-Sesquiphellandrene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. One key enzyme is beta-sesquiphellandrene synthase, which catalyzes its formation from farnesyl diphosphate . The compound also affects metabolic flux by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, beta-sesquiphellandrene is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, beta-sesquiphellandrene has been shown to accumulate in the mitochondria, where it exerts its pro-apoptotic effects by inducing cytochrome c release . Understanding its transport and distribution mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

Beta-Sesquiphellandrene exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the mitochondria, where it induces apoptosis by activating the intrinsic pathway . Additionally, beta-sesquiphellandrene may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biological effects. Investigating its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

3-(6-methylhept-5-en-2-yl)-6-methylidenecyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,14-15H,3,5,7,9,11H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWISBHSBNDZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC(=C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864939 | |

| Record name | 3-(6-Methylhept-5-en-2-yl)-6-methylidenecyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

270.00 to 272.00 °C. @ 760.00 mm Hg | |

| Record name | beta-Sesquiphellandrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

20307-83-9 | |

| Record name | Sesquiphellandrene, (-)-beta- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020307839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(6-Methylhept-5-en-2-yl)-6-methylidenecyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sesquiphellandrene, beta | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | beta-Sesquiphellandrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1297734.png)

![3-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1297739.png)

![4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine](/img/structure/B1297754.png)

![4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B1297759.png)

![4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine](/img/structure/B1297769.png)